molecular formula C19H19FN4O2S B2885465 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251543-40-4

1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2885465
CAS No.: 1251543-40-4
M. Wt: 386.45
InChI Key: FJRWDRBPKMSLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea (CAS: 1251543-40-4) is a urea derivative featuring a 4-fluorobenzyl group and a 1,3,4-oxadiazole ring substituted with a 4-(isopropylthio)phenyl moiety. Its molecular formula is C₁₉H₁₉FN₄O₂S, with a molecular weight of 386.4 g/mol . The compound’s structure combines a urea backbone, known for hydrogen-bonding interactions in biological systems, with a heterocyclic oxadiazole ring, which often confers metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[5-(4-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-12(2)27-16-9-5-14(6-10-16)17-23-24-19(26-17)22-18(25)21-11-13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRWDRBPKMSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

  • Structure : Replaces the oxadiazole ring with a 1,3,4-thiadiazole core and substitutes the fluorobenzyl group with a 4-chlorophenyl moiety .
  • The chlorophenyl group may reduce solubility compared to fluorobenzyl due to higher hydrophobicity.
  • Crystallography : Exhibits planar geometry with strong intermolecular hydrogen bonds, similar to oxadiazole-based ureas .

Compounds 27 and 28 (IDO1 Inhibitors)

  • Compound 27 : 1-(4-acetylphenyl)-3-(3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)urea.
  • Compound 28 : 1-(4-fluoro-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)-3-(4-fluorophenyl)urea .
  • Key Differences :
    • Both feature oxadiazole rings but lack the isopropylthio group. Methylbenzyl substituents may reduce steric hindrance compared to isopropylthio.
    • Compound 28’s dual fluorophenyl groups could enhance target selectivity in enzyme inhibition (e.g., IDO1) but increase molecular weight (~388–400 g/mol).

Thiazole/Triazole-Based Urea Analogs

Compounds 4 and 5 (Isostructural Thiazole Derivatives)

  • Structure : Thiazole cores with triazole and halogen (Cl/Br) substituents .
  • Halogen substituents (Cl/Br) influence crystal packing via halogen bonding, which is absent in the target compound’s isopropylthio group .

Piperidine-Containing Ureas

Pimavanserin (CAS: 706779-91-1)

  • Structure : Combines a fluorobenzyl-urea with a piperidinyl group and isobutoxybenzyl substituent .
  • Key Differences: The piperidine ring introduces basicity, enhancing solubility in physiological pH compared to the neutral oxadiazole core. Higher molecular weight (427.55 g/mol) due to the morpholinoethoxy group, which may limit blood-brain barrier penetration compared to the target compound’s compact structure .

Structural and Functional Analysis (Data Table)

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,3,4-Oxadiazole 4-Fluorobenzyl, Isopropylthio 386.4 High lipophilicity, sulfur-enhanced electronic effects
1-(4-Chlorophenyl)-3-{...thiadiazol-2-yl}urea 1,3,4-Thiadiazole 4-Chlorophenyl, Ethenyl ~370–380 (estimated) Increased polarizability, halogen bonding potential
Compound 28 (IDO1 Inhibitor) 1,3,4-Oxadiazole Dual Fluorophenyl, Methylbenzyl ~388–400 Enhanced selectivity for IDO1 inhibition
Pimavanserin Piperidine Isobutoxybenzyl, Morpholinoethoxy 427.55 CNS activity, improved solubility via basic nitrogen

Q & A

Q. Basic Structural Characterization

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration (e.g., fluorobenzyl protons at ~7.2 ppm, oxadiazole protons at ~8.1 ppm) .

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related urea-oxadiazole derivatives .
Advanced Methods :

  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in crowded spectra .
  • Elemental Analysis : Validate empirical formula with <0.3% deviation .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Biological Screening

Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacterial strains .

Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Models :

  • 3D Tumor Spheroids : Assess penetration and efficacy in physiologically relevant models .
  • Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Basic SAR Strategies

Substituent Variation :

  • Replace the isopropylthio group with methylthio or phenylthio to assess hydrophobicity effects .
  • Modify the fluorobenzyl group with chloro- or methoxy-substituted benzyl derivatives .

Bioassay Correlation : Compare IC₅₀ values across analogs to identify critical functional groups .
Advanced Approaches :

  • QSAR Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
  • Co-crystallization : Resolve ligand-target complexes (e.g., with X-ray crystallography) to guide rational design .

How should researchers address contradictions in biological activity data across studies?

Q. Data Contradiction Analysis

Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .

Batch Reproducibility : Re-synthesize compounds and confirm purity (>95% via HPLC) to exclude impurity-driven effects .

Meta-Analysis : Compare datasets across studies, focusing on shared biological targets (e.g., kinase inhibition profiles) .

What advanced synthetic strategies can improve yield and scalability?

Q. Advanced Synthesis

Flow Chemistry : Continuous flow systems to enhance reaction control and reduce byproducts in cyclization steps .

Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 30 minutes vs. 6 hours under conventional heating) .

Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-couplings in oxadiazole functionalization .

What methodologies are recommended to elucidate the compound’s mechanism of action?

Q. Mechanistic Studies

Molecular Docking : Simulate binding poses with homology models of target proteins (e.g., using AutoDock Vina) .

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .

How can researchers assess the compound’s stability under physiological conditions?

Q. Stability & Reactivity

Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .

Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS .

Light Sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements .

What toxicological assessments are critical prior to in vivo studies?

Q. Toxicology Profiling

Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD₅₀ .

Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay .

hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 μM preferred) .

How can pharmacokinetic (PK) properties be optimized for this compound?

Q. PK Optimization

Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or nanoformulations .

Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots .

BBB Penetration : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for neuropharmacology applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.